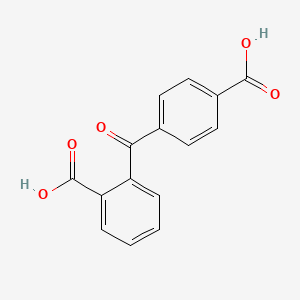

2-(4-Carboxybenzoyl)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-carboxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHRIIMYBNGFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277931 | |

| Record name | 2-(4-carboxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-58-5 | |

| Record name | 85-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-carboxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-2,4'-dicarboxylic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Modern Organic Chemistry Research

In the landscape of contemporary organic chemistry, the study of dicarboxylic acids and their derivatives is a cornerstone of materials science and medicinal chemistry. These compounds, characterized by the presence of two carboxylic acid functional groups, are fundamental building blocks for a vast array of supramolecular structures and polymers.

The structure of 2-(4-Carboxybenzoyl)benzoic acid, featuring a benzophenone (B1666685) core with carboxylic acid groups at the 2 and 4' positions, suggests its potential utility as a versatile linker molecule. The two carboxylic acid groups offer sites for the formation of esters, amides, and salts, enabling its incorporation into larger molecular architectures. The rigid benzophenone backbone can impart desirable thermal and mechanical properties to polymers and framework materials.

In the broader context of materials science, there is a significant research focus on the development of metal-organic frameworks (MOFs) and coordination polymers. cd-bioparticles.netrsc.orgnih.gov These materials are constructed from metal ions or clusters linked together by organic ligands, often dicarboxylic acids. The specific geometry and chemical nature of the linker molecule dictates the resulting framework's porosity, stability, and functional properties. While direct studies on this compound as a linker are not prominent, the principles of MOF design suggest it could be a candidate for creating novel materials with applications in gas storage, separation, and catalysis.

Historical Trajectories and Evolution of Research Interest

The historical research trajectory for compounds related to 2-(4-Carboxybenzoyl)benzoic acid is rooted in the foundational explorations of aromatic carboxylic acids and ketones. The synthesis of its simpler analog, 2-benzoylbenzoic acid, has been a subject of study for its applications in organic synthesis and as a photoinitiator in polymer chemistry. cymitquimica.com

The evolution of research interest in similar molecules has often been driven by the discovery of their utility in specific applications. For example, derivatives of benzoic acid have been investigated for their biological activities. nih.gov The development of analytical techniques such as X-ray crystallography has also fueled interest in understanding the solid-state structures and intermolecular interactions of these types of molecules. Research on the crystal structure of related compounds like 2-(4-chlorobenzoyl)benzoic acid reveals how these molecules self-assemble through hydrogen bonding.

While a detailed historical timeline for this compound is not apparent from existing literature, it is plausible that its synthesis and characterization would have followed the development of methods for the selective functionalization of aromatic compounds. The interest in this specific dicarboxylic acid would likely have emerged with the growing demand for specialized monomers for high-performance polymers and tailored linkers for crystal engineering.

Definitional Scope and Academic Relevance of the Compound

2-(4-Carboxybenzoyl)benzoic acid is an organic compound with the chemical formula C₁₅H₁₀O₅. Its structure consists of a central benzophenone (B1666685) unit with two carboxylic acid groups attached to the two phenyl rings at positions 2 and 4'.

The academic relevance of this compound stems from its bifunctional nature. The presence of two carboxylic acid groups allows it to act as a monomer in polymerization reactions, potentially leading to the formation of polyesters or polyamides with specific properties conferred by the rigid and polar benzophenone core.

Furthermore, its structure is highly relevant to the field of supramolecular chemistry. The carboxylic acid groups are capable of forming strong hydrogen bonds, leading to the formation of well-defined one-, two-, or three-dimensional networks in the solid state. The study of these self-assembled structures is crucial for understanding crystal engineering principles and for the design of new materials with tailored properties. The academic inquiry into such molecules often involves a combination of synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and structural analysis (X-ray diffraction).

Current Research Gaps and Future Directions in Scholarly Inquiry

Regiospecific Synthesis Routes and Mechanistic Elucidation

The precise placement of functional groups on the aromatic rings of this compound is critical and is achieved through carefully controlled synthetic routes. Understanding the underlying mechanisms of these reactions is key to optimizing yield and purity.

Friedel-Crafts Acylation Mechanisms and Variations

The cornerstone of the synthesis for the benzoylbenzoic acid framework is the Friedel-Crafts acylation. organic-chemistry.org This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.com The reaction, developed by Charles Friedel and James Mason Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. sigmaaldrich.com

The mechanism begins with the formation of a complex between the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) and the acylating agent (e.g., an acyl chloride). sigmaaldrich.commasterorganicchemistry.com This coordination makes the halogen a better leaving group, leading to the formation of a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion acts as the electrophile, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the final monoacylated ketone product. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

While AlCl₃ is a traditional and widely used catalyst, stoichiometric amounts are often required as it complexes with both the reactant and the product. organic-chemistry.org Variations in the choice of Lewis acid exist, with others like FeCl₃ also being effective. masterorganicchemistry.com The reaction is sensitive to the nature of the aromatic substrate; it is most effective with activated or electron-rich rings. Rings substituted with deactivating groups, such as the carboxyl group in benzoic acid, are not favorable substrates for this reaction. curlyarrows.com However, benzoic acid can be used as a reagent in the presence of strong acids like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄) to generate the necessary acylium ion electrophile. curlyarrows.com

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst System | Key Features | Reference |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Traditional, effective catalyst. Often required in stoichiometric amounts. | organic-chemistry.orgmasterorganicchemistry.com |

| Ferric Chloride (FeCl₃) | Alternative Lewis acid catalyst. | masterorganicchemistry.com |

| Zinc Oxide (ZnO) | Solid surface catalyst, enabling simpler, economical reactions. | organic-chemistry.org |

| Indium triflate in ionic liquid | Forms an efficient green catalyst system. | sigmaaldrich.com |

| Erbium trifluoromethanesulfonate | Good catalyst for microwave-assisted acylations. | sigmaaldrich.com |

| Aluminum dodecatungstophosphate | Non-hygroscopic solid Lewis acid for solvent-less conditions. | organic-chemistry.org |

Multi-step Synthetic Pathways to this compound

Due to the deactivating nature of the carboxyl group, a direct Friedel-Crafts acylation of benzoic acid is generally not a viable route. Therefore, a multi-step pathway is typically employed. A common strategy involves acylating a benzene (B151609) derivative with an easily oxidizable group, which is later converted to the carboxylic acid.

A representative synthesis starts with the Friedel-Crafts acylation of ethylbenzene (B125841) with phthalic anhydride. patsnap.com This reaction, catalyzed by aluminum trichloride (B1173362), selectively forms 2-(4'-ethylbenzoyl)benzoic acid. patsnap.com The subsequent step involves the oxidation of the ethyl group to a carboxyl group. This oxidation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or nitric acid, to yield the final product, this compound.

Table 2: Illustrative Multi-step Synthesis Pathway

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Friedel-Crafts Acylation | Phthalic anhydride, Ethylbenzene | Aluminum trichloride (AlCl₃), Nitrobenzene (B124822) (solvent) | 2-(4'-Ethylbenzoyl)benzoic acid patsnap.com |

This pathway leverages the activating effect of the alkyl group in the initial acylation step and introduces the second carboxyl group in a separate, subsequent transformation. A similar approach can be taken starting with toluene, which would first yield 2-(4-methylbenzoyl)benzoic acid, followed by oxidation of the methyl group.

Green Chemistry Approaches and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For the synthesis of this compound and related compounds, this translates to creating more efficient catalysts and reducing or eliminating the use of hazardous solvents.

Catalyst Development for Enhanced Reaction Efficiency

A significant drawback of traditional Friedel-Crafts acylation is the use of large quantities of AlCl₃, which generates substantial waste during aqueous workup. Research has focused on developing more sustainable catalytic systems. These include solid acid catalysts that are easily separable and reusable, thereby minimizing waste.

Examples of such advanced catalysts include:

Zinc Oxide (ZnO): Employed as a solid surface catalyst, ZnO facilitates an efficient and economical Friedel-Crafts acylation. organic-chemistry.org

Aluminum Dodecatungstophosphate (AlPW₁₂O₄₀): This non-hygroscopic Lewis acid catalyst enables efficient acylation under solvent-free conditions. organic-chemistry.org

Indium Triflate in Ionic Liquids: This combination serves as an effective and "green" catalyst system for acylation reactions. sigmaaldrich.com

Trifluoromethanesulfonic Acid on Poly(4-vinylpyridine): This solid superacid catalyst system is efficient and easy to handle. sigmaaldrich.com

These catalysts not only improve reaction efficiency but also align with the principles of green chemistry by being more environmentally friendly than their traditional counterparts.

Solvent-Free or Environmentally Benign Reaction Conditions

Reducing solvent usage is another key aspect of sustainable synthesis. Many organic solvents are volatile, toxic, and difficult to dispose of. Several strategies have been developed to address this issue in Friedel-Crafts reactions.

One approach is to perform the reaction under solvent-free conditions . This has been achieved through microwave irradiation in the presence of a zinc catalyst or by conducting the reaction on a solid surface like graphite. organic-chemistry.org Another method involves a melt-state synthesis , where the reactants are heated to a molten state to react without a solvent, significantly reducing environmental pollution and simplifying post-reaction processing. google.com This method has been successfully applied to the synthesis of similar derivatives like 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. google.com

The use of environmentally benign solvents is an alternative strategy. Ionic liquids, for instance, are non-volatile and can often be recycled, making them a greener alternative to traditional solvents like nitrobenzene or dichloroethane. sigmaaldrich.com Similarly, hexafluoro-2-propanol has been used as a medium for intermolecular Friedel-Crafts acylation at room temperature without the need for any additional reagents. organic-chemistry.org

Table 3: Comparison of Traditional and Green Synthesis Approaches

| Feature | Traditional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Reusable solid acids (e.g., ZnO, AlPW₁₂O₄₀) | organic-chemistry.org |

| Solvent | Halogenated hydrocarbons, Nitrobenzene | Solvent-free (microwave, melt-state), Ionic liquids, Hexafluoro-2-propanol | organic-chemistry.orgsigmaaldrich.comgoogle.com |

| Conditions | Often harsh | Milder (e.g., room temperature), Microwave-assisted | organic-chemistry.org |

| Waste | Significant hydrolytic waste | Minimized through catalyst recycling and solvent reduction | organic-chemistry.orggoogle.com |

Atom Economy and Waste Minimization Strategies

The traditional synthesis of this compound typically involves the Friedel-Crafts acylation of terephthalic acid or its derivatives with a suitable benzoylating agent. A significant challenge in these syntheses is the poor atom economy often associated with classical Friedel-Crafts reactions. These reactions traditionally employ stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate large quantities of waste that are difficult to treat and dispose of. researchgate.netresearchgate.net

Catalytic Alternatives to Stoichiometric Friedel-Crafts Acylation:

Heterogeneous Catalysts: The use of solid acid catalysts like zeolites and mesoporous aluminosilicates has shown promise in Friedel-Crafts acylation reactions. researchgate.net These materials offer the advantages of being easily separable from the reaction mixture, reusable, and less corrosive.

Metal Triflates: Lanthanide and other metal triflates have been investigated as highly active and selective catalysts for Friedel-Crafts acylation, often in catalytic quantities. researchgate.net

Biocatalysis: Enzymatic approaches, while still an emerging area for this specific transformation, represent a frontier in green chemistry, potentially offering high selectivity under mild reaction conditions. nih.gov

Waste minimization strategies extend beyond the choice of catalyst. The use of solvent-free reaction conditions, or the replacement of hazardous solvents with greener alternatives, is a key area of development. Additionally, processes that allow for the recycling of by-products contribute to a more sustainable synthesis. For instance, some modern approaches utilize amides as acylating agents, where the amine by-product can potentially be recovered and reused. nih.gov

The following table provides a comparative overview of the atom economy for different synthetic approaches to similar aromatic ketones, illustrating the potential improvements offered by modern catalytic methods.

| Acylation Method | Catalyst | Catalyst Loading | Typical Atom Economy | Key Waste Products |

| Traditional Friedel-Crafts | AlCl₃ | Stoichiometric | Low | Aluminum hydroxide/chloride salts, solvent waste |

| Catalytic Friedel-Crafts | Zeolites, Metal Triflates | Catalytic | Moderate to High | Minimal catalyst-related waste, solvent waste |

| Amide-based Acylation | Brønsted Acids | Catalytic | High | Recyclable amine by-products |

Scalable Synthesis and Industrial Process Development (Excluding Economic Feasibility)

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, process control, and product purity.

Batch vs. Continuous Flow Reactor Systems

The choice between batch and continuous flow processing is a critical decision in the industrial synthesis of this compound.

Batch Reactors: Batch processing is the traditional approach where reactants are loaded into a vessel and the reaction proceeds over a set period. labmanager.com This method offers flexibility for multi-step syntheses and is well-suited for smaller production volumes. labmanager.com However, challenges in batch processing for reactions like Friedel-Crafts acylation include difficulties in heat management for exothermic reactions, potential for side reactions due to long reaction times, and batch-to-batch variability.

Continuous Flow Reactors: Continuous flow chemistry has emerged as a powerful alternative for industrial synthesis. In this approach, reactants are continuously pumped through a reactor where the reaction occurs. labmanager.com This methodology offers several advantages for the synthesis of this compound:

Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with highly reactive intermediates or exothermic reactions. kilolabs.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, reducing the formation of by-products. kilolabs.com

Consistent Product Quality: The steady-state operation of continuous flow systems leads to more consistent product quality and higher reproducibility compared to batch processes. labmanager.com

Scalability: Scaling up production in a continuous flow system often involves running the process for a longer duration or using parallel reactor lines, rather than redesigning large-scale reactors. labmanager.com

The table below summarizes the key differences between batch and continuous flow systems for the industrial synthesis of compounds like this compound.

| Parameter | Batch Reactor System | Continuous Flow Reactor System |

| Heat Transfer | Limited by surface area of the vessel | Excellent due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small internal volumes |

| Scalability | Often requires redesign of equipment | More straightforward by extending run time or parallelization |

| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |

| Process Control | More challenging to maintain uniform conditions | Precise control over reaction parameters |

Purification Methodologies for High Purity Synthesis Products

Achieving high purity is crucial for the applications of this compound. Common purification techniques employed in an industrial setting include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. nih.gov The choice of solvent is critical and depends on the solubility profile of this compound and its impurities.

Fractional Distillation: While less common for high-melting solids, distillation under high vacuum can be used to purify starting materials or intermediates in the synthesis.

Washing: The crude product can be washed with specific solvents to remove soluble impurities.

Chromatographic Techniques: While often used at the laboratory scale, large-scale chromatographic methods can be employed for high-value products requiring exceptional purity.

Process Analytical Technologies (PAT) in Synthesis Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comsigmaaldrich.com The implementation of PAT in the synthesis of this compound allows for real-time monitoring and control, leading to improved process understanding and consistent product quality. mt.comsigmaaldrich.com

Applications of PAT in the Synthesis of this compound:

Real-time Reaction Monitoring: Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and the final product in real-time. mt.com This data allows for the precise determination of reaction endpoints and the identification of any deviations from the desired reaction pathway.

Kinetic Analysis: PAT tools provide data-rich experiments that enable a deeper understanding of the reaction kinetics, which is essential for process optimization. mt.com

Crystallization Monitoring: When crystallization is used for purification, PAT tools can monitor parameters like crystal size distribution and concentration in real-time, ensuring the desired crystal form and purity are achieved.

The integration of PAT into the manufacturing process of this compound is a key step towards a more efficient, controlled, and data-driven industrial synthesis.

Electrophilic and Nucleophilic Reactivity Profiles

Reactivity of Carboxylic Acid Moieties

The two carboxylic acid (-COOH) groups are the most prominent nucleophilic and acidic centers of the molecule. Their reactivity is characteristic of typical carboxylic acids, involving the donation of a proton (Brønsted-Lowry acidity) or reaction at the carbonyl carbon (nucleophilic acyl substitution).

Acidity: The carboxylic acid groups are electron-withdrawing, a property that deactivates the aromatic rings to which they are attached. doubtnut.com This inductive effect also enhances the acidity of the protons on the carboxyl groups, making them more acidic than benzoic acid itself. They readily react with bases to form the corresponding carboxylate salts.

Nucleophilic Acyl Substitution: The carbonyl carbon of a carboxylic acid is electrophilic and can be attacked by nucleophiles. However, the hydroxyl group is a poor leaving group, so the carbonyl group must typically be activated first, often by a strong acid catalyst. pressbooks.pub Common reactions include:

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters. This Fischer esterification is a reversible reaction where the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. pressbooks.pub

Conversion to Acid Chlorides: The carboxylic acid groups can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net These acid chlorides are potent electrophiles and serve as versatile intermediates for synthesizing esters, amides, and anhydrides.

The relative reactivity of carboxylic acid derivatives is influenced by the nature of the leaving group; weaker bases are better leaving groups, making the derivative more reactive. libretexts.org

Reactivity of Benzoyl and Benzene Rings

The central benzoyl ketone and the two benzene rings provide sites for both electrophilic and nucleophilic attack.

Ketone Carbonyl: The carbonyl carbon of the ketone is an electrophilic center, though generally less reactive than the carbonyl carbon of an activated carboxylic acid derivative like an acid chloride. libretexts.org It can undergo nucleophilic addition reactions.

Aromatic Rings: Both benzene rings are substituted with electron-withdrawing groups (the two carboxylic acid groups and the bridging benzoyl group). This significantly deactivates the rings towards electrophilic aromatic substitution (EAS). The electron density of the rings is reduced, making them less attractive to electrophiles. doubtnut.com Consequently, harsh reaction conditions would be required for reactions like nitration or halogenation. The carboxyl and benzoyl groups act as meta-directors, meaning any EAS would preferentially occur at the positions meta to these substituents. doubtnut.com Due to this strong deactivation, Friedel-Crafts alkylation and acylation reactions are generally not feasible. doubtnut.com

Intramolecular Cyclization Reactions (e.g., Anhydride Formation)

While the formation of intermolecular anhydrides from carboxylic acids is a known process, often requiring dehydrating agents, the intramolecular cyclization of this compound presents a unique case. researchgate.netorgsyn.org The two carboxylic acid groups are located on separate phenyl rings, making direct intramolecular anhydride formation sterically impossible.

However, the molecule can undergo a different type of intramolecular cyclization characteristic of 2-acylbenzoic acids, which can exhibit ring-chain tautomerism. nih.govwikipedia.org The carboxylic acid group at the 2-position of one ring can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the central ketone. This reversible reaction leads to the formation of a cyclic lactol, 3-hydroxy-3-(4-carboxyphenyl)phthalide . This equilibrium between the open-chain keto-acid form and the closed-ring lactol is a key feature of its chemical nature. This lactol can then react further, for instance with alcohols, to form 3-alkoxyphthalides, behaving similarly to a carboxylic acid anhydride. wikipedia.org

Reaction Kinetics and Thermodynamic Studies

Kinetic and thermodynamic analyses provide quantitative insight into the rates and energetics of the transformations involving this compound. While specific studies on this exact molecule are not prevalent, data from analogous systems allow for the elucidation of its likely kinetic and thermodynamic behavior.

Kinetic Rate Law Determination for Key Transformations

The rates of chemical reactions involving this compound can be described by specific rate laws, which relate the reaction rate to the concentration of reactants. The degradation kinetics of similar compounds often follow pseudo-first-order or zero-order models depending on the conditions. nih.govsciensage.info

| Transformation | Typical Reactants | Expected Kinetic Rate Law | Order |

| Esterification | Alcohol, Acid Catalyst | Rate = k[Acid][Alcohol] | Second-Order |

| Base-Catalyzed Hydrolysis | Hydroxide (OH⁻) | Rate = k[Ester][OH⁻] | Second-Order |

| Aqueous Degradation (pH-dependent) | Water, Buffer | Rate = k | Zero-Order nih.gov |

| Oxidative Degradation | Oxidizing Agent (e.g., O₃) | Rate = k[Substrate] | Pseudo-First-Order sciensage.info |

This table presents expected kinetic rate laws based on typical reactions of the functional groups present in this compound, with orders referenced from analogous systems.

Studies on the co-crystallization kinetics of benzoic acid reveal that the nucleation rate is directly proportional to the initial degree of supersaturation. mdpi.com The degradation kinetics of a related compound, 2-(2-hydroxypropanamido) benzoic acid, were found to follow zero-order reaction kinetics, with stability decreasing as ionic strength and buffer concentration increased. nih.gov

Activation Energy and Transition State Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies at different temperatures, often using the Arrhenius equation. nih.gov The transition state is the high-energy, unstable arrangement of atoms that exists at the peak of the reaction energy profile.

For nucleophilic acyl substitutions, the reaction proceeds through a tetrahedral intermediate. The stability of this intermediate, and thus the activation energy of the reaction, is influenced by the attacking nucleophile, the leaving group, and any steric hindrance around the reaction center. pressbooks.pub

While specific Ea values for this compound are not documented, data from related compounds provide a useful reference.

| Reaction | Compound | Apparent Activation Energy (Ea) (kJ/mol) |

| Aldehyde Hydrogenation | 4-Carboxybenzaldehyde | 29.65 researchgate.net |

| Alcohol Hydrogenation | 4-Hydroxymethylbenzoic acid | 42.55 researchgate.net |

| Decarbonylation | 4-Carboxybenzaldehyde | 74.32 researchgate.net |

This table shows activation energies for reactions of a structurally similar molecule, 4-Carboxybenzaldehyde, to provide context for the energy barriers of transformations involving the functional groups in this compound.

Thermodynamic investigations into the solution process of benzoic acid and its derivatives show a compensation effect between the enthalpic and entropic components of the Gibbs energy of solution. nih.govproquest.com The standard solution enthalpies are correlated with the basicity of the solvent, indicating the importance of specific solute-solvent interactions, such as hydrogen bonding, in the dissolution process. nih.gov

Derivatization Strategies for Advanced Chemical Entities

The dicarboxylic acid structure of this compound offers two reactive sites, the carboxylic acid groups, for derivatization. These functional groups can be readily converted into a variety of other functionalities, leading to the synthesis of advanced chemical entities with tailored properties.

The carboxylic acid groups of this compound can undergo esterification with various alcohols to form the corresponding esters. This reaction is typically acid-catalyzed. An alternative method involves the conversion of the carboxylic acid to its acid chloride, which then readily reacts with an alcohol. The synthesis of methyl 2-benzoylbenzoate is a key example of this transformation.

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling agent or by first converting the carboxylic acid to a more reactive derivative like an acid chloride. libretexts.org A facile method for the synthesis of primary and secondary amides involves the direct amidation of esters with sodium amidoboranes at room temperature, a process that is rapid and chemoselective. nih.gov The reaction of this compound derivatives with various amines has been utilized in the synthesis of a range of compounds, including those with potential biological activity. nih.govambeed.com

The table below summarizes various esterification and amidation reactions involving benzoic acid derivatives.

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| Benzoic Acid Derivative | Alcohol | Ester | Acid catalyst or via acid chloride | |

| Ester | Sodium Amidoborane | Amide | Room temperature | nih.gov |

| Carboxylic Acid | Amine | Amide | Coupling agent or via acid chloride | libretexts.org |

The selective reduction of one or both carboxylic acid groups of this compound presents a synthetic challenge due to the potential for over-reduction or the formation of polyesters. acs.orgacs.org However, recent advancements have led to methods for the selective reduction of carboxylic acids to alcohols. One such method employs a dual catalyst system consisting of a bulky iridium complex and a Lewis acid for the hydrogenation of dicarboxylic acids to diols. acs.orgacs.org Another approach utilizes manganese(I) catalyzed hydrosilylation for the reduction of carboxylic acids to alcohols under mild conditions. nih.gov Furthermore, B(C6F5)3 has been shown to efficiently catalyze the hydrosilylation of carboxylic acids to selectively produce disilyl acetals. nih.gov The chemoselective reduction of dicarboxylic acids can also be achieved via iridium-catalyzed hydrosilylation, leading to the formation of aldehydes upon acidic workup. uta.edu

The oxidation of alkyl side-chains on aromatic rings to form benzoic acid derivatives is a common transformation, often achieved using strong oxidizing agents like potassium permanganate (KMnO₄), provided the benzylic carbon has at least one hydrogen. libretexts.orglibretexts.orgyoutube.com

The following table outlines different reduction and oxidation reactions applicable to carboxylic acids and their derivatives.

| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |

| Dicarboxylic Acid | (PNNP)Iridium complex, Lewis acid, H₂ | Diol | Selective hydrogenation | acs.orgacs.org |

| Carboxylic Acid | [MnBr(CO)₅], PhSiH₃ | Alcohol | Mild conditions | nih.gov |

| Carboxylic Acid | B(C₆F₅)₃, Silane | Disilyl Acetal (B89532) | Selective acetal formation | nih.gov |

| Dicarboxylic Acid | Iridium catalyst, Dihydrosilane | Aldehyde | Chemoselective reduction | uta.edu |

| Alkyl-substituted Aromatic Ring | KMnO₄ | Benzoic Acid Derivative | Oxidation of benzylic position | libretexts.orglibretexts.orgyoutube.com |

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions, such as halogenation. The conditions for these reactions can be controlled to favor substitution at specific positions. The bromination of an aromatic ring is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron tribromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orglibretexts.org

Decarboxylative halogenation offers an alternative route to aryl halides from aromatic carboxylic acids. nih.gov A transition-metal-free decarboxylative bromination of electron-rich aromatic carboxylic acids has been developed. nih.gov For a broader range of substrates, including electron-deficient ones, copper-mediated or palladium-catalyzed decarboxylative halogenation methods are available. organic-chemistry.org A general and mild catalytic method for the decarboxylative halogenation of (hetero)aryl carboxylic acids utilizes copper-catalyzed ligand-to-metal charge transfer. princeton.edu The α-bromination of carboxylic acids can be specifically achieved using the Hell-Volhard-Zelinskii reaction, which involves treatment with Br₂ and phosphorus tribromide (PBr₃).

The table below provides a summary of halogenation methods for aromatic carboxylic acids.

| Reaction Type | Reagents | Substrate Scope | Key Features | Reference(s) |

| Electrophilic Bromination | Br₂, FeBr₃ or AlBr₃ | General Aromatic Rings | Lewis acid catalyzed | libretexts.orglibretexts.org |

| Decarboxylative Bromination | Br₂, K₃PO₄ | Electron-rich Aromatic Acids | Transition-metal-free | nih.gov |

| Decarboxylative Halogenation | CuX or Pd(OAc)₂, O₂ | Broad (electron-rich and -deficient) | Aerobic conditions | organic-chemistry.org |

| Decarboxylative Halogenation | Cu(I) catalyst, Light | Broad (Hetero)aryl Carboxylic Acids | Mild, catalytic, LMCT mechanism | princeton.edu |

| α-Bromination | Br₂, PBr₃ | Carboxylic Acids | Hell-Volhard-Zelinskii reaction |

Photochemical and Radiochemical Transformations of the Compound

2-Benzoylbenzoic acid and its derivatives exhibit interesting photochemical reactivity, primarily stemming from the benzophenone chromophore within their structure. cymitquimica.com Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state, which can then undergo various photochemical reactions.

One of the most well-studied photochemical applications of 2-benzoylbenzoic acid is its use as a photolabile protecting group for alcohols and thiols. researchgate.netacs.org Esters of 2-benzoylbenzoic acid can be photolyzed to release the corresponding alcohol in high yield. researchgate.netacs.org The reaction pathway depends on the reaction conditions. In the presence of a hydrogen donor like 2-propanol, the photoreduction of the ketone leads to a ketyl radical, which then dimerizes. researchgate.netacs.org In the presence of amines, the product is 3-phenylphthalide, formed via reduction of the ketone followed by lactonization. researchgate.netacs.org

The photochemical properties of this compound derivatives have also been explored in the context of developing photoremovable protecting groups that are sensitive to visible light. researchgate.net Furthermore, the photochemical conversion of alkynylated chalcones, which share structural similarities with benzophenone derivatives, into substituted benzo[b]fluorenes highlights the potential for complex molecular transformations initiated by light. nih.gov

The following table details the photochemical reactions of 2-benzoylbenzoate esters.

| Reactant | Condition | Product(s) | Mechanistic Feature | Reference(s) |

| 2-Benzoylbenzoate Ester | 2-Propanol, UV light | Alcohol, Benzpinacol derivative | Photoreduction, radical dimerization | researchgate.netacs.org |

| 2-Benzoylbenzoate Ester | Amine, UV light | Alcohol, 3-Phenylphthalide | Reduction, lactonization | researchgate.netacs.org |

Radiolytic Decomposition and Stability under Radiation

The study of the radiolytic decomposition of this compound is crucial for understanding its stability in environments with ionizing radiation, such as in nuclear applications or during radiation-based sterilization processes. While direct research on the radiolysis of this specific compound is not extensively available in public literature, its behavior can be inferred from studies on analogous compounds containing aromatic ketone and carboxylic acid functionalities.

Ionizing radiation interacts with matter to produce a cascade of reactive species, including electrons, ions, excited molecules, and free radicals. ichtj.waw.pl The subsequent chemical transformations are a result of the reactions of these highly reactive intermediates. ichtj.waw.pl In aqueous solutions, the radiolysis of water is a primary event, generating hydrated electrons (e aq⁻), hydroxyl radicals (•OH), and hydrogen atoms (H•), which are powerful reducing and oxidizing agents. ekb.egwikipedia.org

The presence of the aromatic rings in this compound is expected to confer a degree of stability. Aromatic compounds can delocalize the energy from ionizing radiation through their π-electron systems, which can reduce the probability of bond cleavage. ichtj.waw.pl However, the carbonyl and carboxyl functional groups represent reactive sites susceptible to attack by radiolytically generated species.

General mechanisms for the radiolysis of organic compounds involve excitation, ionization, ion dissociation, and free radical reactions. ichtj.waw.plekb.eg For aromatic ketones, electron capture by the carbonyl group is a probable event, leading to the formation of a ketyl radical anion. ekb.egacs.org This intermediate can then participate in subsequent reactions. The radiolysis of aralkyl ketones has shown that the structure of the ketone significantly influences the decomposition pathway and product distribution. For example, n-butyrophenone primarily undergoes a splitting reaction to form ethylene (B1197577) and acetophenone, whereas isobutyrophenone (B147066) yields a variety of products arising from the formation of a benzoyl radical. osti.gov Benzoylcyclopropane, in contrast, exhibits remarkable resistance to radiolytic decomposition. osti.gov

The carboxylic acid groups are also targets for radiolytic attack. In the gamma radiolysis of aqueous solutions of iminodiacetic acid, the initial step involves hydrogen abstraction by H• and •OH radicals from the carbon atom alpha to the carboxyl group. osti.gov Studies on α-ketoglutaric acid in aqueous solutions have proposed several radiolytic pathways, including the reduction of the keto group, loss of the carbonyl group to form a saturated carboxylic acid, and the addition of a hydrated electron to the α-carbonyl group. The radiolysis of aqueous solutions of other dicarboxylic acids, such as fumaric, maleic, malic, and succinic acids, has been investigated through pulse radiolysis, revealing the kinetics and spectral properties of the free radicals formed by reaction with the •OH radical. researchgate.net

In the context of this compound, the likely primary radiolytic events would be the addition of •OH radicals to the aromatic rings and reactions with the carbonyl and carboxyl groups. The presence of oxygen can significantly influence the reaction mechanisms, often leading to the formation of peroxy radicals and subsequent degradation products. ekb.eg For instance, in the radiolysis of aqueous benzene solutions, phenol (B47542) and biphenyl (B1667301) are major products, with their yields being dependent on the presence of oxygen. osti.gov

The stability of related benzophenone derivatives under UV radiation has been studied, showing that compounds like benzophenone-3 (BP-3) are relatively photostable. mdpi.comresearchgate.net However, under certain conditions and in the presence of photosensitizers, degradation can occur. mdpi.com While photolysis and radiolysis are distinct processes, the inherent stability of the benzophenone structure may translate to some level of resistance to ionizing radiation. wikipedia.org

The following table summarizes the radiolytic behavior of compounds with functional groups analogous to this compound.

| Compound Class | Radiation Type | Key Findings | Reference |

| Aralkyl Ketones | Gamma | Decomposition pathway is structure-dependent. n-Butyrophenone splits to ethylene and acetophenone. Isobutyrophenone forms products via a benzoyl radical. Benzoylcyclopropane is highly resistant. | osti.gov |

| Aromatic Ketones | Pulse Radiolysis | Formation of time-dependent spectra of ketyl anions in low-temperature studies. | acs.org |

| Dicarboxylic Acids | Pulse Radiolysis | Studied reactions with •OH radicals to characterize the kinetics and spectral properties of the resulting free radicals. | researchgate.net |

| Iminodiacetic Acid | Gamma | Radiolysis is initiated by H and •OH abstraction from the α-carbon. Product formation differs in the presence and absence of oxygen. | osti.gov |

| α-Ketoglutaric Acid | Gamma | Major radiolytic pathways include reduction of the keto group, decarboxylation, and addition of hydrated electrons. | |

| Aqueous Benzene | Gamma, X-rays | Major products are phenol and biphenyl. Yields are influenced by the presence of oxygen. | osti.gov |

Spectroscopic Property Prediction and Interpretation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic features of molecules, offering insights that complement experimental data.

Theoretical modeling of vibrational spectra (Infrared and Raman) is a well-established method for assigning experimental bands and understanding the vibrational modes of a molecule. nih.gov For this compound, such calculations would typically be performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p). nih.govmdpi.com

The process begins with the optimization of the molecule's geometric structure to find its lowest energy conformation. Following optimization, frequency calculations are performed. These calculations yield a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved (e.g., C=O stretching, O-H bending, aromatic ring breathing).

Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational bands, detailing the contribution of different internal coordinates (like stretching, bending, and torsion) to each normal mode. mdpi.comresearchgate.net

For this compound, key vibrational modes of interest would include:

O-H Stretching: Typically observed as a broad band in the high-frequency region (around 3500-2500 cm⁻¹) of the IR spectrum, characteristic of the carboxylic acid dimer hydrogen bonds.

C=O Stretching: Two distinct C=O stretching vibrations are expected: one for the carboxylic acid groups (typically around 1700-1750 cm⁻¹) and one for the ketone group (around 1650-1680 cm⁻¹). mdpi.com

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: Found in the 1450-1200 cm⁻¹ region.

A comparison of theoretically predicted and experimentally measured frequencies often shows a systematic deviation, which can be corrected using empirical scaling factors to improve agreement. sgu.ru

Table 1: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Expected IR Intensity | Expected Raman Activity | Assignment (Based on PED) |

|---|---|---|---|---|

| ν(O-H) | ~3450 | High | Low | Carboxylic acid O-H stretch |

| ν(C=O)acid | ~1740 | Very High | Medium | Carboxylic acid C=O stretch |

| ν(C=O)ketone | ~1675 | High | High | Ketone C=O stretch |

| ν(C=C)aromatic | ~1600, 1580, 1450 | Medium-High | High | Aromatic ring C=C stretching |

| δ(O-H) + ν(C-O) | ~1300 | Medium | Low | In-plane O-H bend coupled with C-O stretch |

Theoretical calculations are instrumental in predicting and interpreting the ¹H and ¹³C NMR spectra of organic molecules. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for calculating NMR isotropic shielding tensors. stevens.edunih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, computational NMR predictions would help in the precise assignment of signals for each unique proton and carbon atom in the molecule. The calculated chemical shifts are sensitive to the molecule's conformation, electronic environment, and intermolecular interactions like hydrogen bonding. stevens.edu Therefore, accurate geometry optimization is a prerequisite for reliable NMR predictions.

Discrepancies between experimental and computed chemical shifts can often be reconciled by considering solvent effects, either implicitly (using continuum models) or explicitly (by including solvent molecules in the calculation). mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (-COOH) | > 12.0 | Singlet (broad) | Highly deshielded, position is concentration and solvent dependent. |

| ¹H (Aromatic) | 7.5 - 8.5 | Doublets, Triplets | Complex splitting pattern due to coupling between adjacent protons on the two rings. Protons ortho to carbonyl or carboxyl groups are typically shifted downfield. docbrown.info |

| ¹³C (C=O)acid | 165 - 175 | - | Typical range for carboxylic acid carbons. |

| ¹³C (C=O)ketone | 190 - 200 | - | Characteristic chemical shift for a benzophenone-type carbonyl carbon. |

| ¹³C (Aromatic) | 125 - 140 | - | Quaternary carbons and carbons attached to electronegative groups will have distinct shifts. |

Time-dependent density functional theory (TD-DFT) is a widely used computational method for simulating electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net These simulations can predict the absorption maxima (λ_max) and provide insight into the nature of the transitions, such as n→π* or π→π*. researchgate.net

For this compound, which is a derivative of 4-benzoylbenzoic acid, the UV-Vis spectrum is expected to be influenced by the electronic structure of the benzophenone chromophore. rsc.org TD-DFT calculations would reveal the key electronic transitions responsible for the observed absorption bands. Simulations can be performed in the gas phase or, more realistically, in solution using continuum solvent models to account for the effect of the solvent environment on the electronic transitions. rsc.orgrsc.org

Studies on similar chromophores show that the absorption spectrum is sensitive to pH, as the deprotonation of the carboxylic acid groups alters the electronic structure of the molecule. rsc.orgresearchgate.net Computational models can simulate the spectra of both the protonated (acidic) and deprotonated (basic) forms to interpret these pH-dependent spectral shifts. rsc.org

Simulating emission spectra (fluorescence, phosphorescence) is more complex as it requires optimizing the geometry of the first excited state. The energy difference between the optimized excited state and the ground state geometry corresponds to the emission energy. These calculations can help understand the photophysical properties of the molecule.

Table 3: Predicted Electronic Transitions for this compound (Illustrative Data)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Nature of Transition |

|---|---|---|---|

| S₀ → S₁ | ~340 | Low (~0.01) | n → π* (localized on the ketone C=O group) |

| S₀ → S₂ | ~260 | High (~0.4) | π → π* (delocalized across the benzophenone system) |

| S₀ → S₃ | ~230 | Medium (~0.2) | π → π* (charge transfer character) |

Applications As a Precursor in Advanced Materials Science

Polymeric Materials Synthesis and Engineering

The presence of two carboxylic acid groups allows 2-(4-Carboxybenzoyl)benzoic acid to act as a monomer or a modifying agent in the synthesis of various polymers. These carboxyl groups can readily participate in condensation polymerization reactions, forming ester or amide linkages, which are fundamental to the creation of many high-performance polymers.

Dicarboxylic acids are fundamental building blocks in the synthesis of polyesters and polyamides, which can be precursors to polyimides. longdom.orgmdpi.com In polyester (B1180765) synthesis, this compound can react with diols through esterification to form a polyester chain. The inclusion of its rigid benzophenone-like core into the polymer backbone can enhance the thermal stability and mechanical strength of the resulting polyester.

While direct studies detailing the incorporation of this compound into polyimides are not prevalent, the general synthesis of polyimides involves the reaction of a dianhydride with a diamine to form a poly(amic acid), which is then cyclized to the final polyimide. Aromatic carboxylic acids, such as benzoic acid, have been effectively used as catalysts in the synthesis of polyimides, facilitating the reaction under milder conditions. researchgate.netresearchgate.netnih.gov Given its structure, this compound could potentially be used to create novel polyimide structures, although this application is not yet widely documented.

Table 1: Potential Impact of this compound on Polymer Properties

| Property | Influence of Incorporation |

| Thermal Stability | The rigid aromatic rings of the benzophenone (B1666685) core can increase the glass transition temperature (Tg) and decomposition temperature of the polymer. |

| Mechanical Strength | The rigid structure can enhance the tensile strength and modulus of the resulting polymer. |

| Solubility | The introduction of the kinked benzoylbenzoic acid structure might affect polymer chain packing, potentially influencing solubility in organic solvents. |

The bifunctional nature of this compound makes it a suitable candidate for cross-linking or chain extension reactions in polymers. researchgate.netresearchgate.netnih.govdocumentsdelivered.comacs.org In polymers with reactive hydroxyl or amine groups, such as polyesters, polyamides, or polyurethanes, the two carboxylic acid groups can form ester or amide bonds with adjacent polymer chains, creating a three-dimensional network structure. This cross-linking can significantly improve the mechanical properties, thermal stability, and chemical resistance of the polymer.

The controlled use of this compound as a cross-linking agent allows for the design of polymer networks with tailored properties. researchgate.netmdpi.com By varying the concentration of the dicarboxylic acid, the cross-link density of the network can be controlled. A higher cross-link density generally leads to a more rigid material with a higher modulus and lower swelling capacity, while a lower cross-link density results in a more flexible and elastomeric material. This tunability is crucial for applications where specific mechanical or barrier properties are required. The incorporation of this specific dicarboxylic acid can also introduce photo-responsive or other functional characteristics due to its benzophenone moiety.

Functional Organic Materials Development

Beyond its role in structural polymers, this compound serves as a precursor for the synthesis of functional organic materials, where its specific chemical structure imparts desirable optical or electronic properties.

Benzoylbenzoic acid and its derivatives are recognized as important intermediates in the synthesis of various dyes and pigments. google.comresearchgate.net For instance, o-benzoylbenzoic acid is a key intermediate in the production of anthraquinone (B42736) dyes. google.com A notable example is the synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, a derivative of the subject compound, which is a crucial intermediate for thermosensitive dyes. google.com The presence of the chromophoric benzophenone core in this compound makes it a suitable scaffold for the construction of complex dye molecules. The carboxylic acid groups provide reactive handles for further chemical modifications, allowing for the attachment of auxochromic groups or for solubilizing moieties to tune the color and properties of the final dye.

Table 2: Examples of Dye Intermediates Derived from Benzoylbenzoic Acid

| Derivative | Application | Reference |

| o-Benzoylbenzoic acid | Intermediate for anthraquinone dyes | google.com |

| 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid | Intermediate for thermosensitive dyes | google.com |

Polymers containing aromatic moieties are widely investigated for their potential in optoelectronic applications. researchgate.netulakbim.gov.trrsc.orgrsc.org While direct studies on polymers derived exclusively from this compound for optoelectronic applications are limited, its structural features suggest its potential as a building block. The benzophenone unit is a known photosensitizer and can be incorporated into polymer backbones to create photo-responsive materials. The extended aromatic system can also contribute to the electronic properties of a polymer, influencing its ability to transport charge or absorb and emit light. The synthesis of conjugated polymers containing benzothiadiazole and benzotriazole (B28993) moieties, for example, has shown promise for organic solar cells. researchgate.netulakbim.gov.tr The incorporation of building blocks like this compound could lead to novel materials with interesting photophysical properties, although further research is needed to explore this potential fully.

Role in the Synthesis of Metal-Organic Frameworks (MOFs)

This compound, also known by its synonym benzophenone-2,4'-dicarboxylic acid (2,4-H₂bpda), serves as a highly effective organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its character as an unsymmetrical and semi-rigid dicarboxylic ligand is particularly advantageous. The inherent flexibility of the benzophenone core, which allows for bending and rotation, enables the ligand to adapt to the specific coordination geometries required by different metal ions during the self-assembly process. mdpi.com This adaptability has led to the successful construction of numerous coordination polymers with diverse structures and properties. mdpi.com

Research has demonstrated the use of this ligand to create a variety of MOFs with different metal centers, including transition metals and lanthanides. For instance, it has been employed to construct a 3D framework with cadmium, resulting in a structure with a CdSO₄-like topology. koreascience.kr Further studies have successfully synthesized novel coordination polymers with lead(II) and cobalt(II). researchgate.net

Notably, this compound has been instrumental in the synthesis of the first lanthanide-based MOFs of its kind. mdpi.com Solvothermal methods have yielded three-dimensional frameworks with lanthanum (La), cerium (Ce), and praseodymium (Pr). mdpi.comnih.gov The resulting structures are complex; the lanthanum-based MOF exhibits a novel 2-nodal (3,7)-connected topology, while the cerium and praseodymium versions are isomorphous, featuring a 4-connected CdSO₄ network. mdpi.comnih.gov Prior to this, no lanthanide-based MOFs using this specific ligand had been reported, though around twenty examples with transition metals were known. mdpi.com

The table below summarizes some of the MOFs synthesized using this compound as the primary organic linker.

| Metal Ion | Co-Ligand | Resulting Framework/Topology | Reference |

| Cadmium (Cd) | 1,4-Bis(1,2,4-triazol-1-ylmethyl)-benzene | 3D CdSO₄-like framework | koreascience.kr |

| Lanthanum (La) | None (water coordinated) | 3D (3,7)-connected topology | mdpi.com |

| Cerium (Ce) | None (water coordinated) | 3D 4-connected CdSO₄ network | mdpi.com |

| Praseodymium (Pr) | None (water coordinated) | 3D 4-connected CdSO₄ network | mdpi.com |

| Lead (Pb) | None | 3D supramolecular architecture | researchgate.net |

| Cobalt (Co) | 1,10-phenanthroline | 3D network with 1D zipper-like chains | researchgate.net |

Supramolecular Assembly and Crystal Engineering

The structural characteristics of this compound make it an excellent candidate for studies in supramolecular assembly and crystal engineering, where the predictable nature of non-covalent interactions is used to design solid-state structures.

Hydrogen Bonding Networks and Self-Assembly Processes

The two carboxylic acid groups on the molecule are primary sites for forming robust hydrogen bonds, which are fundamental to its self-assembly. These groups can form classic dimeric synthons, a common and predictable interaction in carboxylic acids. Beyond self-assembly, the compound readily participates in heteromolecular assembly. In a notable example, this compound forms a cocrystal with 4,4′-bipyridine. In this structure, the primary interaction is a strong O—H⋯N hydrogen bond between the carboxylic acid group of the acid and the nitrogen atom of the bipyridine. These units then assemble into four-component ring supramolecular structures. These larger assemblies are further interconnected through weaker C—H⋯O hydrogen bonds and C—H⋯π interactions, ultimately generating a stable, three-dimensional network. koreascience.kr

Cocrystallization and Salt Formation Studies

Cocrystallization is a key technique in crystal engineering to modify the physical properties of a solid without altering its chemical identity. This compound has been successfully used in such studies. The formation of a 1:1 cocrystal with 4,4′-bipyridine is a well-documented case. koreascience.kr In this heteromolecular compound, the two distinct molecules are linked by specific hydrogen bonds to create a new crystalline solid with a defined stoichiometry and structure. koreascience.kr The study of such cocrystals is crucial for understanding intermolecular interactions and for designing new materials with tailored properties.

The crystallographic data for the cocrystal formed between this compound and 4,4′-bipyridine is detailed below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀O₅·C₁₀H₈N₂ |

| Molecular Weight | 426.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6883 (6) |

| b (Å) | 24.1886 (18) |

| c (Å) | 10.9560 (8) |

| β (°) | 95.873 (1) |

| Volume (ų) | 2026.8 (3) |

| Z | 4 |

| Table data sourced from reference koreascience.kr. |

Polymorphism and Solid-State Structural Diversity

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical sciences, as different polymorphs can have distinct physical properties. While polymorphism is a well-known phenomenon among benzoic acid derivatives, specific studies documenting polymorphs of this compound itself are not prevalent in the surveyed literature. mdpi.com However, the structural complexity and conformational flexibility of the molecule suggest a potential for solid-state structural diversity. The existence of polymorphism has been explored in related molecules, such as o-toluic acid and p-aminobenzoic acid, which can crystallize in different forms depending on the experimental conditions. This highlights the likelihood that this compound could also exhibit polymorphism, representing an area for future investigation in its solid-state chemistry.

Advanced Analytical Methodologies for Research Characterization Beyond Basic Identification

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of 2-(4-Carboxybenzoyl)benzoic acid. It provides not only the exact molecular weight but also insights into the elemental composition and structural features through isotopic analysis and the study of fragmentation patterns.

Isotopic Analysis: HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₀O₄), the theoretical monoisotopic mass is 242.05790880 Da. nih.gov The high accuracy of HRMS helps to confirm this composition and distinguish it from other molecules with the same nominal mass. Furthermore, the study of isotopically labeled analogues, such as those containing ¹³C or ¹⁸O, can be used to trace metabolic pathways or reaction mechanisms. pharmaffiliates.com For instance, stable isotope probing with ¹³C-labeled benzoic acid has been used to identify microorganisms that metabolize it. nih.gov

Fragmentation Pathways: Undergoing collision-induced dissociation (CID) in a mass spectrometer, the deprotonated molecule of benzoic acid derivatives typically undergoes characteristic fragmentation reactions. sci-hub.se A primary fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO₂), a reaction that is a hallmark of deprotonated benzoic acid and its derivatives. sci-hub.seresearchgate.net Interestingly, studies have shown that this loss of CO₂ can be a "reversible reaction" in the gas phase, where the fragment ion can recapture a CO₂ molecule. sci-hub.se Another significant fragmentation process for similar structures involves the loss of a hydroxyl radical (•OH), leading to the formation of a stable acylium ion. docbrown.info For ethyl benzoate, a related compound, the base peak in the mass spectrum corresponds to the loss of the ethoxy radical to form the phenylacylium ion. pharmacy180.com The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, aiding in its structural elucidation and differentiation from isomers.

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are paramount for assessing the purity of this compound and for resolving it from its various isomers. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose.

Isomer Resolution: Isomers of benzoylbenzoic acid, such as 2-carboxybenzaldehyde (B143210) and 4-carboxybenzaldehyde, can be effectively separated using chromatographic methods. researchgate.netwikipedia.orgwikipedia.org The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that are optimized to achieve baseline separation of these closely related compounds. For instance, a reverse-phase HPLC method using a C18 column with a gradient mixture of solvents is a common approach for separating benzoic acid derivatives. ekb.eg

Purity Assessment: HPLC is widely used for the quantitative determination of the purity of benzoic acid derivatives and for the detection of impurities. ekb.eg Method validation according to ICH guidelines ensures the reliability of these assessments, encompassing parameters like specificity, linearity, precision, accuracy, and robustness. ekb.egthaiscience.info For example, a validated RP-HPLC method can be used to determine the purity of a key raw material in the synthesis of an active pharmaceutical ingredient, ensuring the quality of the final product. ekb.eg The detection of impurities is crucial, as they can significantly impact the properties and reactivity of the target compound.

Solid-State NMR Spectroscopy for Conformational and Polymorphic Studies

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy provides unique insights into the structure and dynamics of this compound in its crystalline form. This technique is particularly valuable for studying polymorphism and molecular conformation.

Conformational Analysis: In the solid state, molecules are locked into specific conformations. ssNMR can distinguish between different conformers that may coexist in a sample. The chemical shifts of carbon-13 and proton nuclei are highly sensitive to the local electronic environment, which is influenced by the molecular conformation. For example, in related benzoylbenzoic acid derivatives, the dihedral angle between the two aromatic rings is a key conformational feature. researchgate.net

Polymorphic Studies: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect its physical properties. ssNMR is a powerful tool for identifying and characterizing different polymorphs. Each polymorphic form will give rise to a distinct ssNMR spectrum due to differences in the crystal packing and intermolecular interactions. While specific ssNMR studies on this compound are not widely reported, the technique has been successfully applied to study the solid-state structure of related compounds, including complexes of pyridinecarboxaldehyde. rsc.org

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal.

Molecular Structure: X-ray crystallography provides definitive information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of the molecular structure of this compound. For a related compound, 2-(4-chlorobenzoyl)benzoic acid, X-ray analysis revealed a monoclinic crystal system with specific unit cell dimensions. researchgate.net In another example, the crystal structure of 2-(4-chlorobenzamido)benzoic acid showed that the central amide segment is twisted away from the benzene (B151609) rings. nih.gov

Crystal Packing and Intermolecular Interactions: This technique also elucidates how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. Hydrogen bonding is a dominant intermolecular force in the crystal structures of carboxylic acids. Typically, carboxylic acids form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups. nih.govnih.gov In the case of 2-(4-chlorobenzoyl)benzoic acid, the crystal structure is stabilized by O-H···O and C-H···O hydrogen bonds, which generate centrosymmetric dimers. researchgate.net The study of these interactions is crucial for understanding the physical properties of the solid material.

Spectroscopic Techniques for Quantitative Analysis in Complex Mixtures (Excluding Biological Matrices)

Various spectroscopic techniques are employed for the quantitative analysis of this compound in non-biological complex mixtures, such as in industrial process streams or chemical reaction mixtures.

UV-Visible Spectroscopy: UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of aromatic compounds like benzoic acid derivatives. researchgate.netseafdec.org The method is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. For benzoic acid, the maximum absorption wavelength (λmax) is typically around 230 nm. researchgate.net The pH of the solution can significantly affect the UV-Vis spectrum of benzoic acid derivatives due to the protonation/deprotonation of the carboxylic acid group. rsc.org

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC coupled with a UV detector is a highly selective and sensitive method for the quantitative analysis of this compound in complex mixtures. ust.eduresearchgate.net The chromatographic separation isolates the target compound from other components in the mixture, and the UV detector provides a quantitative response. This method is widely used for quality control and for monitoring the progress of chemical reactions. The limit of detection (LOD) and limit of quantification (LOQ) for benzoic acid determination by HPLC can be in the low mg/L range.

Capillary Electrophoresis (CE): Capillary electrophoresis is another technique that can be used for the separation and quantification of organic acids in complex mixtures. researchgate.net It offers high separation efficiency and requires only small sample volumes. The method has been applied to the determination of benzoic acid, 4-carboxybenzaldehyde, and p-toluic acid in purified terephthalic acid. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of efficient and environmentally benign synthetic routes for 2-(4-Carboxybenzoyl)benzoic acid and its derivatives is a primary objective for chemists. Future research is poised to move beyond traditional methods, exploring innovative reaction pathways and advanced catalytic systems.

One promising avenue is the use of heterogeneous catalysts, such as zeolites, which have demonstrated superior performance in the benzoylation of phenolic compounds with benzoic acid. researchgate.net These solid acid catalysts offer advantages in terms of reusability and reduced environmental impact compared to homogeneous catalysts. researchgate.net Further investigation into the design of zeolite catalysts with optimized pore structures and acidity could lead to highly selective and efficient syntheses of this compound precursors.

Another area of intense research is the development of novel catalyst systems that operate under mild and green reaction conditions. For instance, urea-benzoic acid functionalized magnetic nanoparticles have been successfully employed as a heterogeneous dual acidic and hydrogen bonding catalyst for the synthesis of various organic molecules. mdpi.comacs.org The application of such magnetically recoverable nanocatalysts could significantly simplify product purification and catalyst recycling in the production of this compound derivatives. mdpi.comacs.org

Furthermore, solvent-free reaction conditions and molten-state synthesis are being explored to minimize the use of hazardous organic solvents. astrobiology.com A patented method for synthesizing a derivative of this compound in a molten state highlights the potential of this approach to reduce environmental pollution and simplify post-treatment processes. astrobiology.com The exploration of visible-light-induced reactions also presents a novel and sustainable approach to accessing complex molecular architectures from diazo compounds, a methodology that could potentially be adapted for the synthesis of derivatives of this compound. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. These computational tools can accelerate the design of new synthetic routes, predict compound properties, and analyze complex chemical data with unprecedented speed and accuracy.

Machine learning models are increasingly being used for computer-aided synthesis planning (CASP). nih.gov These models can be trained on vast databases of chemical reactions to propose retrosynthetic pathways for target molecules, including complex structures related to this compound. nih.gov By learning from existing chemical knowledge, AI can help chemists identify more efficient and novel synthetic strategies. Transfer learning, a technique where a model trained on a large dataset is fine-tuned for a more specific task, is showing promise in predicting retrosynthesis for complex heterocyclic compounds and could be applied to the synthesis of derivatives of this compound. acs.org

In addition to synthesis planning, ML algorithms can predict the physicochemical properties and biological activities of new compounds. For instance, ML models can be trained to predict the reaction yields for a given set of reactants and conditions, which is invaluable for optimizing synthetic processes. nih.gov For polycyclic aromatic hydrocarbons (PAHs), which share structural motifs with this compound, machine learning is being used to identify molecular fragments responsible for specific infrared emission features, aiding in their characterization. astrobiology.comarxiv.org Similarly, ML models are being developed to predict the composition of complex mixtures from mass spectrometry data, a tool that could be instrumental in analyzing the products of reactions involving this compound. osti.gov

The integration of ML with in silico spectral libraries, constructed using methods like density functional theory (DFT), offers a powerful approach for the detection and identification of complex molecules like PAHs in environmental samples. nih.govpnas.org This synergy between computational modeling and machine learning can overcome the limitations of experimental methods and facilitate the discovery of new applications for compounds like this compound.

Development of Advanced Theoretical Models for Predictive Chemistry

Theoretical and computational chemistry provides a fundamental understanding of molecular structure, reactivity, and properties. The development of more sophisticated theoretical models is crucial for accurately predicting the behavior of this compound and guiding experimental research.